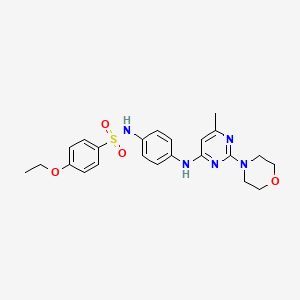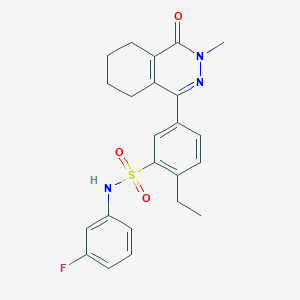![molecular formula C28H26N4O4 B11315274 N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11315274.png)
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Acetylphenyl Group: This step involves the reaction of the quinoxaline intermediate with an acetylphenylamine derivative under specific conditions.
Final Coupling: The final step involves coupling the intermediate with 2-methylbenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: This compound shares a similar acetamide structure but differs in its functional groups and overall structure.
4′-Acetamidoacetophenone: Another related compound with an acetamido group, but with a simpler structure.
Uniqueness
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its complex structure, which combines a quinoxaline core with multiple functional groups. This complexity may confer unique biological activities and chemical reactivity, distinguishing it from simpler analogs.
Eigenschaften
Molekularformel |
C28H26N4O4 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O4/c1-18-8-4-5-9-22(18)16-31(20(3)34)27-28(36)32(25-11-7-6-10-24(25)30-27)17-26(35)29-23-14-12-21(13-15-23)19(2)33/h4-15H,16-17H2,1-3H3,(H,29,35) |
InChI-Schlüssel |
DRELFHKOBHOPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11315193.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11315209.png)
![6-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315217.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315228.png)


![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315244.png)
![N-(4-fluorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315253.png)
![2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B11315258.png)
![3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11315259.png)
![4-(2,5-Dimethoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11315268.png)
![N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11315284.png)
